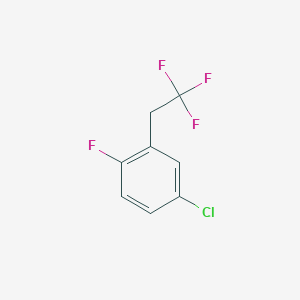

4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIQQIYUDSBFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501233752 | |

| Record name | 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099598-24-9 | |

| Record name | 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and properties of 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene"

An In-depth Technical Guide to 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene

Introduction

This compound is a halogenated aromatic compound with significant potential as a building block in the synthesis of complex molecules. Its structure, featuring a benzene ring substituted with chloro, fluoro, and trifluoroethyl groups, makes it a valuable intermediate in the fields of medicinal chemistry and materials science. The presence of multiple fluorine atoms can impart unique properties to the final products, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in drug design and the development of advanced materials.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound requires a strategic approach to achieve the desired regiochemistry of the substituents on the benzene ring. One plausible synthetic route involves the introduction of the trifluoroethyl group onto a pre-functionalized benzene ring. A common method for trifluoroethylation is the reaction of a suitable precursor with a trifluoroethylating agent.[1]

A potential synthetic pathway could start from a commercially available substituted chlorofluorobenzene derivative. For instance, a multi-step synthesis could be envisioned, potentially involving nitration, reduction, diazotization, and subsequent functionalization to introduce the trifluoroethyl group. The specific sequence of these reactions would be crucial to ensure the correct placement of the substituents.

While a direct, one-pot synthesis from simple starting materials is challenging due to the specific substitution pattern, a multi-step approach offers better control over the reaction intermediates and the final product. The choice of reagents and reaction conditions at each step would be optimized to maximize yield and purity.

Experimental Protocol: A Proposed Synthetic Route

The following is a proposed, illustrative multi-step synthesis. This protocol is based on established chemical transformations and provides a framework for the laboratory-scale preparation of this compound.

Step 1: Nitration of 1-Chloro-4-fluorobenzene

-

To a stirred solution of fuming nitric acid, slowly add concentrated sulfuric acid at 0 °C.

-

Add 1-chloro-4-fluorobenzene dropwise to the cooled nitrating mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-Chloro-4-fluoro-2-nitrobenzene.

Step 2: Reduction of the Nitro Group

-

Dissolve the 1-Chloro-4-fluoro-2-nitrobenzene in ethanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate, portion-wise.

-

Reflux the reaction mixture for 3-4 hours.

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate to yield 4-Chloro-2-fluoroaniline.

Step 3: Sandmeyer-type Reaction for Trifluoroethylation

This step would involve the conversion of the aniline to a diazonium salt, followed by a reaction with a trifluoroethylating reagent, potentially mediated by a copper catalyst. The specific conditions for this transformation would require careful optimization.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 1099598-24-9 | [4] |

| Molecular Formula | C₈H₅ClF₄ | [1][4] |

| Molecular Weight | 212.58 g/mol | [4] |

| Appearance | Likely a solid or liquid at room temperature | Inferred from similar compounds |

| Purity | Typically ≥95% for related compounds | [1] |

| Hazard | Irritant | [4] |

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its functional groups:

-

Aromatic Ring: The benzene ring is electron-deficient due to the presence of the electron-withdrawing chloro, fluoro, and trifluoroethyl substituents. This deactivation makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups.[1]

-

Halogen Substituents: The chloro and fluoro groups can be displaced by strong nucleophiles under harsh reaction conditions. The C-F bond is generally stronger and less reactive than the C-Cl bond.

-

Trifluoroethyl Group: The trifluoroethyl group is chemically robust and generally stable under common reaction conditions. However, under strong oxidative conditions, it could potentially be transformed.[1] The trifluoromethyl moiety is known to enhance the lipophilicity and metabolic stability of molecules in which it is incorporated.[2]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted aromatic compounds, which can be adapted for the preparation of this compound.

Caption: A generalized multi-step synthetic workflow.

Applications and Significance in Research and Development

Fluorinated organic compounds are of great interest in medicinal chemistry due to their ability to modulate the biological activity and pharmacokinetic properties of drug candidates.[1][3] this compound, as a trifluoroethyl-substituted aromatic compound, is a promising building block for the synthesis of novel therapeutic agents.

-

Drug Discovery: This compound can be used as a key intermediate in the synthesis of more complex molecules with potential applications as antiviral, anticancer, or anti-inflammatory agents.[1][2] The trifluoroethyl group can enhance binding affinity to biological targets and improve the metabolic profile of a drug.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine atoms can lead to the development of more potent and selective pesticides and herbicides.

-

Materials Science: Fluorinated aromatic compounds are also used in the synthesis of specialty polymers, liquid crystals, and other advanced materials with unique thermal and electronic properties.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.[4]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[5] Work in a well-ventilated area or under a chemical fume hood.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash hands thoroughly after handling.[7]

-

Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] Wear self-contained breathing apparatus.[5]

-

First Aid:

References

- Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE.

- TCI Chemicals. (2025).

- Sigma-Aldrich. (2025).

- PubChem. 4-Chloro-2-fluoro-1-iodobenzene.

- Fisher Scientific. (2025).

- Fisher Scientific. (2023).

- Sigma-Aldrich. 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene.

- Benchchem. 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene.

- Google Patents. (1991). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.

- BROTHER. (1981). PARTS BOOK BROTHER LK3-B433·-700·-800.

- CAS Common Chemistry. 1-(Trifluoroacetyl)imidazole.

- Matrix Scientific. This compound.

- Oil District 7C.

- Universidad de Buenos Aires. (2007). Facultad de Ciencias Económicas Escuela de Estudios de Posgrado Especialización en Administración.

- Sigma-Aldrich. 2-chloro-1-fluoro-4-(trifluoromethyl)benzene.

- ChemScene. 2-Chloro-1-fluoro-4-methoxybenzene.

- Hangzhou Leap Chem Co., Ltd. 4-Hydroxy-6-(trifluoromethyl)pyrimidine丨CAS 1546-78-7.

- Google Patents. (2012). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

- Beilstein Journals. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane).

- BLD Pharm. 4-Chloro-2-fluoro-1-nitrobenzene.

- NIST. Benzene, 1-chloro-2-fluoro-.

- NIST. Benzene, 1-chloro-4-(trifluoromethyl)-.

- MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- ACS Publications. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions.

Sources

- 1. 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene | 1186194-82-0 | Benchchem [benchchem.com]

- 2. leapchem.com [leapchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 1099598-24-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Positional Isomers of 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Critical Role of Isomerism in Fluorinated Aromatics

In the landscape of modern drug discovery and materials science, the precise arrangement of substituents on an aromatic ring can dramatically alter a molecule's physicochemical properties, biological activity, and metabolic fate. This principle is particularly pronounced in the case of halogenated compounds, where the interplay of inductive and resonance effects governs molecular interactions. The trifluoroethyl group, a bioisostere for various functionalities, is increasingly incorporated into molecular design to enhance lipophilicity, metabolic stability, and binding affinity.[1] This guide provides a comprehensive technical overview of the positional isomers of 4-chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene, a class of compounds with significant potential in medicinal chemistry and agrochemical development. Understanding the unique properties and synthesis of each isomer is paramount for harnessing their full potential.

Isomer Identification and Physicochemical Properties

The core structure, a benzene ring substituted with one chloro, one fluoro, and one 2,2,2-trifluoroethyl group, can exist in several positional isomers. The identification and characterization of each isomer are crucial for reproducible research and development. The following table summarizes the known and identified isomers, along with their Chemical Abstracts Service (CAS) numbers.

| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1099598-24-9 | C₈H₅ClF₄ | 212.57 |

| 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene | 1186194-82-0 | C₈H₅ClF₄ | 212.57 |

| 2-Chloro-1-fluoro-4-(2,2,2-trifluoroethyl)benzene | 1099597-22-4 | C₈H₅ClF₄ | 212.58 |

| 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene | 1099598-23-8 | C₈H₅ClF₄ | 212.57 |

| 4-Chloro-2-fluoro-1-(2,2,2-trifluoroethyl)benzene | Not Available | C₈H₅ClF₄ | 212.57 |

| 1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | Not Available | C₈H₅ClF₄ | 212.57 |

| 2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene | Not Available | C₈H₅ClF₄ | 212.57 |

Note on CAS Number 1099598-23-8: There is conflicting information from commercial suppliers regarding this CAS number. While some sources associate it with 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene, more definitive sources link it to 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene.[1][2] Researchers should verify the identity of any material procured with this CAS number through independent analytical means.

Synthetic Strategies and Methodologies

The synthesis of these isomers generally involves the introduction of the 2,2,2-trifluoroethyl group onto a pre-functionalized chlorofluorobenzene or a related precursor. A common and effective method is the trifluoroethylation of a suitable starting material.

General Synthetic Approach: Trifluoroethylation of a Substituted Toluene

A prevalent strategy for the synthesis of these compounds involves the reaction of a corresponding chlorofluorotoluene with a trifluoroethylating agent. This approach leverages the relative ease of functionalizing the methyl group of toluene.

A representative synthesis for 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene is outlined below.[1] This can be adapted for other isomers by selecting the appropriate starting chlorofluorotoluene.

Reaction Scheme:

A general reaction scheme for trifluoroethylation.

Experimental Protocol: Synthesis of 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene

Materials:

-

2-Chloro-4-fluorotoluene

-

Trifluoroethyl iodide

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 2-chloro-4-fluorotoluene in anhydrous DMF, add potassium carbonate.

-

Add trifluoroethyl iodide to the suspension.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene.

Causality Behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that is well-suited for Sₙ2 reactions, facilitating the dissolution of the reactants and promoting the nucleophilic attack.

-

Base: Potassium carbonate is a mild inorganic base used to deprotonate the methyl group of the toluene derivative, generating the nucleophile for the reaction with the trifluoroethylating agent.

-

Trifluoroethylating Agent: Trifluoroethyl iodide is a common electrophile for introducing the trifluoroethyl group. Other trifluoroethylating agents, such as trifluoroethyl triflate or tosylate, can also be employed.

-

Workup: The aqueous workup with ammonium chloride quenches the reaction and removes inorganic byproducts. The subsequent extractions and washing steps are essential for isolating the organic product.

-

Purification: Flash column chromatography is a standard technique for purifying organic compounds of moderate polarity, effectively separating the product from unreacted starting materials and side products.

Characterization and Analytical Validation

The unambiguous identification of each isomer is critical and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the aromatic protons and the methylene protons of the trifluoroethyl group. The coupling patterns and chemical shifts of the aromatic protons are highly diagnostic for determining the substitution pattern on the benzene ring. The methylene protons will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. It will show a singlet for the fluorine atom on the aromatic ring and a triplet for the three fluorine atoms of the trifluoromethyl group, resulting from coupling with the adjacent methylene protons.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from the fragmentation pattern. The high-resolution mass spectrum (HRMS) will confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-H, C-F, and C-Cl bonds, as well as the aromatic ring vibrations.

Logical Workflow for Isomer Characterization:

A workflow for the characterization of isomers.

Applications in Drug Development and Agrochemicals

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1] The trifluoroethyl group, in particular, can improve metabolic stability by blocking potential sites of oxidation and can increase lipophilicity, which can enhance membrane permeability and target engagement.

The specific substitution pattern of the chloro and fluoro atoms on the benzene ring, in conjunction with the trifluoroethyl group, creates a unique electronic and steric profile for each isomer. This diversity allows for the fine-tuning of a molecule's properties to optimize its interaction with a biological target. These compounds can serve as valuable building blocks or scaffolds for the development of new therapeutic agents and agrochemicals.

Conclusion

This technical guide has provided an in-depth overview of the positional isomers of this compound. The accurate identification, synthesis, and characterization of each isomer are fundamental to unlocking their potential in research and development. While the synthesis of these compounds can be achieved through established methods such as the trifluoroethylation of substituted toluenes, careful optimization and rigorous analytical validation are essential. As the demand for novel fluorinated molecules continues to grow, a thorough understanding of the properties and synthesis of these and related compounds will be invaluable to scientists in the fields of drug discovery, materials science, and agrochemical development.

References

Sources

Spectroscopic Data of 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene (CAS No. 1099598-24-9). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed, predictive analysis of its ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra, as well as its Mass Spectrometry (MS) fragmentation pattern. Furthermore, this guide outlines standardized experimental protocols for the acquisition of such data, ensuring methodological rigor and reproducibility. The content is structured to provide not just data, but also the scientific rationale behind the spectral predictions and experimental designs, reflecting a field-proven approach to spectroscopic analysis.

Introduction

This compound is a halogenated aromatic compound with a unique substitution pattern that imparts specific physicochemical properties. The presence of chloro, fluoro, and trifluoroethyl groups on the benzene ring creates a distinct electronic environment, making spectroscopic analysis a powerful tool for its characterization. This guide serves as a foundational resource for researchers working with this molecule, providing a robust, albeit predictive, spectroscopic baseline. The subsequent sections will delve into the theoretical underpinnings of its NMR and MS spectra, offering detailed interpretations that are essential for structural confirmation and for understanding its chemical behavior.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established principles of NMR and MS, including substituent chemical shift (SCS) effects, spin-spin coupling rules, and known fragmentation pathways of analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the trifluoroethyl group. The chemical shifts are predicted relative to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.45 | dd | J(H,H) ≈ 8.5 Hz, J(H,F) ≈ 5.5 Hz | 1H | H-6 |

| ~7.20 | ddd | J(H,H) ≈ 8.5 Hz, J(H,H) ≈ 2.5 Hz, J(H,F) ≈ 8.5 Hz | 1H | H-5 |

| ~7.10 | dd | J(H,H) ≈ 2.5 Hz, J(H,F) ≈ 10.0 Hz | 1H | H-3 |

| ~3.40 | q | J(H,F) ≈ 10.5 Hz | 2H | -CH₂CF₃ |

Interpretation of Predicted ¹H NMR Spectrum:

The aromatic region (δ 7.0-7.5 ppm) is expected to display three distinct signals for the three aromatic protons.

-

H-6: This proton is ortho to the chlorine atom and meta to the trifluoroethyl group. It is expected to be a doublet of doublets due to coupling with H-5 and the fluorine atom at position 1.

-

H-5: This proton is ortho to both the chlorine and fluorine atoms. It is predicted to be a doublet of doublet of doublets due to coupling with H-6, H-3, and the fluorine atom at position 1.

-

H-3: This proton is ortho to the trifluoroethyl group and the fluorine atom. It is anticipated to be a doublet of doublets due to coupling with H-5 and the fluorine atom at position 1.

The aliphatic region will feature a quartet around δ 3.40 ppm, corresponding to the methylene (-CH₂-) protons. This splitting pattern arises from coupling with the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The electron-withdrawing nature of the aromatic ring and the trifluoromethyl group causes a downfield shift for these protons.[1][2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will exhibit eight signals, corresponding to the six aromatic carbons and two carbons of the trifluoroethyl group. The chemical shifts are referenced to TMS at 0 ppm.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Predicted J(C,F) (Hz) | Assignment |

| ~159.0 | d | ¹J(C,F) ≈ 250 | C-1 |

| ~135.0 | s | - | C-4 |

| ~132.0 | d | ³J(C,F) ≈ 5 | C-5 |

| ~128.0 | d | ²J(C,F) ≈ 22 | C-2 |

| ~125.0 | q | ¹J(C,F) ≈ 277 | -CF₃ |

| ~123.0 | d | ²J(C,F) ≈ 25 | C-6 |

| ~117.0 | d | ²J(C,F) ≈ 21 | C-3 |

| ~35.0 | q | ²J(C,F) ≈ 30 | -CH₂CF₃ |

Interpretation of Predicted ¹³C NMR Spectrum:

The carbon signals are influenced by the electronegativity of the substituents and will exhibit splitting due to C-F coupling.[3]

-

Aromatic Carbons: The carbon directly attached to the fluorine atom (C-1) will appear as a doublet with a large one-bond coupling constant (¹J(C,F)). The other aromatic carbons will also show smaller two- or three-bond couplings to the fluorine atom. The carbon bearing the chlorine atom (C-4) is expected to be a singlet. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the trifluoroethyl group.[4]

-

Aliphatic Carbons: The trifluoromethyl carbon (-CF₃) will be a quartet with a large one-bond C-F coupling constant. The methylene carbon (-CH₂-) will also be a quartet due to two-bond coupling with the three fluorine atoms of the CF₃ group.

Predicted ¹⁹F NMR Spectrum

The proton-decoupled ¹⁹F NMR spectrum is expected to show two distinct signals, one for the aromatic fluorine and one for the trifluoromethyl group. Chemical shifts are referenced to CFCl₃ at 0 ppm.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -63.0 | s | - | -CF₃ |

| ~ -115.0 | s | - | Ar-F |

Interpretation of Predicted ¹⁹F NMR Spectrum:

-

-CF₃ Group: The trifluoromethyl group typically appears in the region of -60 to -70 ppm.[5] In a proton-decoupled spectrum, it is expected to be a singlet.

-

Aromatic Fluorine (Ar-F): The fluorine atom attached to the benzene ring is expected to resonate at a more upfield position, typically in the range of -110 to -120 ppm.[5] This signal will also be a singlet in a proton-decoupled spectrum. A through-space coupling between the aromatic fluorine and the trifluoromethyl group might be observable, which would result in further splitting of these signals into narrow multiplets.[6]

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular formula is C₈H₅ClF₄, with a monoisotopic mass of 212.00 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z | Ion Formula | Interpretation |

| 212/214 | [C₈H₅ClF₄]⁺ | Molecular ion (M⁺) peak with characteristic 3:1 isotopic pattern for one chlorine atom. |

| 193 | [C₈H₅Cl F₃]⁺ | Loss of a fluorine radical from the molecular ion. |

| 177 | [C₈H₅F₄]⁺ | Loss of a chlorine radical from the molecular ion. |

| 143 | [C₇H₅F₂]⁺ | Loss of the CF₃ radical. |

| 127 | [C₇H₄ClF]⁺ | Benzylic cleavage with loss of the CF₃ group. |

| 111 | [C₆H₄F]⁺ | Loss of the chloro and trifluoroethyl groups. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Interpretation of Predicted Mass Spectrum:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 212, with an M+2 peak at m/z 214 with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.[7] Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and cleavage of side chains.[8][9] The fragmentation of the trifluoroethyl group is also a key feature.[10]

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections provide step-by-step methodologies for NMR and GC-MS analysis.

NMR Spectroscopy

Diagram 1: Workflow for NMR Spectroscopic Analysis

Caption: A generalized workflow for acquiring and processing NMR data.

3.1.1. Sample Preparation

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

3.1.2. Data Acquisition

-

Insert the NMR tube into the spectrometer's autosampler or manual sample changer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Acquire the proton-decoupled ¹⁹F NMR spectrum.

3.1.3. Data Processing

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Perform phase correction and baseline correction on the resulting spectra.

-

Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard like TMS (0 ppm).

-

Reference the ¹⁹F spectrum to an external or internal standard like CFCl₃ (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Diagram 2: Workflow for GC-MS Analysis

Caption: A streamlined workflow for the GC-MS analysis of organic compounds.

3.2.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

-

Transfer the final solution to a 2 mL glass GC vial with a screw cap and septum.

3.2.2. GC-MS Analysis

-

Gas Chromatograph Conditions:

-

Injector: Split/splitless injector, operated in splitless mode.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C, and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

3.2.3. Data Analysis

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern and compare it with the predicted data and spectral libraries (e.g., NIST, Wiley) for confirmation.[11][12]

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, and mass spectral data, along with their interpretations, offer a valuable resource for the identification and structural elucidation of this compound. The outlined experimental protocols provide a standardized approach to data acquisition, promoting consistency and reliability in research. It is anticipated that this guide will serve as a practical tool for scientists and researchers, facilitating their work with this and structurally related molecules.

References

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Field, L. D., Li, H., & Magill, A. M. (2021). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley. [Link]

-

Field, L. D. (n.d.). NMR Data Interpretation Explained. [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

-

Wiley Science Solutions. (2023). Wiley Registry/NIST Mass Spectral Library 2023. [Link]

-

Wikipedia. (2023, November 28). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Hamed, E. A., & Shokry, A. M. (2015). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(10), 835–841. [Link]

-

Wiley Science Solutions. (n.d.). GC-MS Spectral Databases. [Link]

-

MS Wil. (n.d.). Wiley GCMS Libraries. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

University of Cambridge. (n.d.). Chemical shifts. [Link]

-

Chovancova, J., Seden, P. T., & Morris, G. A. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(30), 10243–10250. [Link]

-

Loemker, J. E., Read, J. M., & Goldstein, J. H. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 89(26), 7173–7175. [Link]

-

Wiley Science Solutions. (n.d.). Food, Flavors, Fragrances, and Related Compounds: GC-MS Library. [Link]

-

Perumal, S., & Wilson, D. A. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 33–39. [Link]

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 329–336. [Link]

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

-

Vul'fson, S. G., & Vereshchagin, A. N. (1976). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 45(9), 833–850. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. (2022, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. Wiley. [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Fluorine Notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[13]. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene fragmentation pattern. [Link]

-

Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 9(5), 583–630. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. notes.fluorine1.ru [notes.fluorine1.ru]

- 11. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]

- 12. GC-MS Spectral Databases - Wiley Science Solutions - GC-MS analysis [sciencesolutions.wiley.com]

- 13. sfu.ca [sfu.ca]

"physical and chemical properties of 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene"

An In-depth Technical Guide to 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene

Introduction

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. The targeted use of fluorine and chlorine, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of this compound, a compound that embodies this principle. As a trifunctionalized benzene derivative, it serves as a highly valuable and versatile building block for the synthesis of complex chemical entities. Its unique combination of a chloro, a fluoro, and a trifluoroethyl group offers a nuanced platform for modulating properties such as metabolic stability, lipophilicity, and binding affinity.[1] This document will delve into the core physicochemical properties, spectroscopic signatures, reactivity, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Molecular Structure

Accurate identification is paramount for any chemical entity. This compound is characterized by a benzene ring substituted at positions 1, 2, and 4. The trifluoroethyl group, a potent electron-withdrawing moiety, significantly influences the electronic nature of the aromatic system.

Caption: Electronic effects of substituents on the benzene ring.

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, its characteristic features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show complex signals in the aromatic region (approx. 7.0-8.0 ppm) for the three ring protons, with splitting patterns influenced by coupling to each other and to the aromatic fluorine atom. The methylene (CH₂) protons of the ethyl group would appear as a quartet around 3.0-4.0 ppm, due to coupling with the three fluorine atoms of the CF₃ group.

-

¹³C NMR: The spectrum would display eight distinct carbon signals. Carbons directly bonded to fluorine exhibit large C-F coupling constants. The CF₃ carbon would appear as a quartet in the 120-130 ppm region, and the CH₂ carbon signal would also be split by the adjacent CF₃ group.

-

¹⁹F NMR: Two signals are expected. One for the aromatic fluorine atom and a second, more intense signal for the trifluoromethyl group, which would appear as a triplet due to coupling with the adjacent CH₂ protons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands would include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

-

~1350-1100 cm⁻¹: Strong C-F stretching vibrations from both the aromatic fluorine and the trifluoromethyl group. [2]* ~800-600 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 212. A characteristic [M+2]⁺ peak, approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom. Fragmentation would likely involve the loss of the trifluoroethyl side chain or halogen atoms.

Synthetic Strategy

While multiple synthetic routes are conceivable, a plausible approach involves the strategic introduction of the functional groups onto a benzene precursor. A common strategy in fluorinated compound synthesis involves late-stage functionalization.

A potential pathway could start from a commercially available chlorofluorotoluene, followed by side-chain modification and functionalization. For instance, the trifluoroethyl group can be introduced via reactions involving trifluoroethylating agents. [3]Synthetic routes often involve steps like nitration, reduction, diazotization, and substitution to place the substituents in the desired positions. [4][5]

Caption: A generalized workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a scaffold in discovery chemistry. The constituent functional groups are frequently employed to fine-tune the properties of bioactive molecules.

-

Metabolic Stability: The trifluoromethyl group is known to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. The C-F bond is exceptionally strong and resistant to cleavage.

-

Lipophilicity and Bioavailability: Both fluorine and chlorine substituents increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. [3][6]* Binding Affinity: The highly polarized C-F bond can participate in favorable electrostatic interactions with enzyme or receptor targets. The chlorine atom, often referred to as a "magic chloro," can dramatically increase binding potency through specific hydrophobic and halogen-bonding interactions. [1][7]* Versatile Chemical Handle: The chlorine atom can be displaced in nucleophilic substitution reactions or used as a handle for cross-coupling reactions, allowing for the straightforward synthesis of diverse analogues for structure-activity relationship (SAR) studies. [3] This compound is therefore an ideal starting point for libraries aimed at discovering new anti-cancer agents, anti-inflammatory drugs, agrochemicals, and treatments for central nervous system disorders. [3][8]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. Based on available safety data, this compound is classified as an irritant. [9]

-

Hazard Statements:

-

H315: Causes skin irritation. [10] * H319: Causes serious eye irritation. [10] * H335: May cause respiratory irritation. [10]* Precautionary Measures:

-

Work in a well-ventilated area or a chemical fume hood. [11] * Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [12] * Avoid inhalation of vapors and contact with skin and eyes. [13] * In case of contact, wash the affected area thoroughly with water. Seek medical attention if irritation persists. [11] * Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for molecular engineering. Its meticulously arranged functional groups provide a powerful platform for chemists to address key challenges in drug discovery, from enhancing metabolic stability to optimizing target affinity. Understanding its physical properties, spectroscopic fingerprints, and chemical reactivity is essential for unlocking its full potential as a high-value intermediate in the synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE. 12

-

TCI Chemicals. (2025). SAFETY DATA SHEET. 13

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET.

-

Sigma-Aldrich. 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene.

-

Fisher Scientific. SAFETY DATA SHEET. 11

-

Fisher Scientific. (2023). SAFETY DATA SHEET. 14

-

PubChem. 4-Chloro-2-fluoro-1-iodobenzene.

-

Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra. 15

-

Matrix Scientific. this compound.

-

Benchchem. 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene.

-

Sigma-Aldrich. 4-Chloro-1-nitro-2-(trifluoromethyl)benzene 99%.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

NIST. Benzene, 1-chloro-4-(trifluoromethyl)-.

-

Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

SciSupplies. 4-Chloro-2-fluoro-1-(2,2,2-trifluoroethyl)-benzene, 98.0%, 1g.

-

ResearchGate. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.

-

NIST. Benzene, 1-chloro-2-fluoro-.

-

RSC Publishing. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach.

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement.

-

ResearchGate. (2016). 4-Chloro-1-[2-(2-chlorophenyl)ethyl]-2-nitrobenzene.

-

J&K Scientific. 4-Bromo-1-chloro-2-fluorobenzene, 98%.

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. 2

-

PubChem. 4-Bromo-1-chloro-2-fluorobenzene.

-

Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

-

ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.

-

Sigma-Aldrich. 2-chloro-1-fluoro-4-(trifluoromethyl)benzene.

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.

-

NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-.

-

Chemsrc. CAS#:2092677-13-7 | 7-Bromo-2-methyl-2H-indazole-5-carbonitrile.

-

MDPI. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi.

-

ACS Publications. (2024). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions.

-

PubChem. 1,2,4-Trifluorobenzene.

Sources

- 1. researchgate.net [researchgate.net]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene | 1186194-82-0 | Benchchem [benchchem.com]

- 4. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 5. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1099598-24-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 10. 4-Chloro-2-fluoro-1-(2,2,2-trifluoroethyl)-benzene, 98.0%, 1g [scisupplies.eu]

- 11. fishersci.com [fishersci.com]

- 12. cleanchemlab.com [cleanchemlab.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. ekwan.github.io [ekwan.github.io]

Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry

An In-depth Technical Guide to the Isomers of Chloro-fluoro-(trifluoroethyl)benzene: Synthesis, Characterization, and Application in Drug Discovery

The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. Judicious placement of fluorine or fluorine-containing moieties can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and pKa.[1] Among the various fluorinated groups, the trifluoroethyl group (-CH₂CF₃) is of particular interest. Unlike the more common trifluoromethyl group (-CF₃), the trifluoroethyl group introduces a flexible, lipophilic, and metabolically robust ethyl linker, which can serve as a non-oxidizable bioisostere for other functionalities.[2]

This guide focuses on a specific class of fluorinated aromatic compounds: the isomers of chloro-fluoro-(trifluoroethyl)benzene. These molecules represent a confluence of key substituents used in medicinal chemistry. The chlorine atom can participate in halogen bonding, a specific and directional interaction increasingly exploited in drug-target binding.[3][4] The fluorine atom modulates electronic properties, and the trifluoroethyl group enhances lipophilicity and metabolic resistance.[2] The precise spatial arrangement—the isomerism—of these three groups on the benzene ring is critical, as it dictates the molecule's overall physicochemical properties and its potential interactions with biological targets.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis strategies, analytical characterization, and potential applications of these valuable chemical entities.

Part 1: Isomer Landscape and Physicochemical Properties

The core structure of chloro-fluoro-(trifluoroethyl)benzene consists of a benzene ring substituted with one chlorine atom, one fluorine atom, and one 2,2,2-trifluoroethyl group. The relative positions of these three distinct substituents give rise to a number of positional isomers, each with a unique chemical identity and property profile.

Enumeration of Possible Isomers

By systematically arranging the three substituents on the six-carbon benzene ring, we can identify all unique positional isomers. The primary isomers of interest include:

-

1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene

-

1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene

-

1-Chloro-2-fluoro-5-(2,2,2-trifluoroethyl)benzene

-

1-Chloro-2-fluoro-6-(2,2,2-trifluoroethyl)benzene

-

1-Chloro-3-fluoro-2-(2,2,2-trifluoroethyl)benzene

-

1-Chloro-3-fluoro-4-(2,2,2-trifluoroethyl)benzene

-

1-Chloro-3-fluoro-5-(2,2,2-trifluoroethyl)benzene

-

1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene

The following Graphviz diagram illustrates the chemical structures of four representative isomers to visualize their structural diversity.

Caption: Representative Isomers of Chloro-fluoro-(trifluoroethyl)benzene.

Physicochemical Data Summary

| Property | 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene | 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene |

| CAS Number | 1099598-23-8[5] | Not Available |

| Molecular Formula | C₈H₅ClF₄ | C₈H₅ClF₄[2] |

| Molecular Weight | 212.57 g/mol | ~212.57 g/mol [2] |

| Physical Form | Solid | Not Available |

| InChI Key | FGUXRTAVYNYNGW-UHFFFAOYSA-N | Not Available |

| Predicted LogP | ~3.5-4.0 (Enhanced lipophilicity)[2] | ~3.5-4.0 (Enhanced lipophilicity)[2] |

Part 2: Synthesis Strategies and Methodologies

The synthesis of specific isomers of chloro-fluoro-(trifluoroethyl)benzene requires careful strategic planning, primarily centered around the principles of electrophilic aromatic substitution (EAS). The order of introduction of the substituents is critical, as the existing groups on the ring dictate the position of subsequent additions.[6]

Key Synthetic Considerations:

-

Directing Effects:

-

-Cl and -F (Halogens): These are ortho, para-directing groups but are deactivating towards EAS.

-

-CH₂CF₃ (Trifluoroethyl): This group is electron-withdrawing due to the inductive effect of the fluorine atoms, making it a meta-directing and deactivating group.

-

-

Choice of Starting Material: Synthesis is often most efficient when starting with a commercially available, disubstituted benzene derivative, which simplifies the regiochemical challenge.

-

Introduction of the Trifluoroethyl Group: This is often the most challenging step. Common methods include:

-

Radical addition: Using reagents like 2,2,2-trifluoroethyl iodide in the presence of a radical initiator.

-

Cross-coupling reactions: Palladium-catalyzed coupling of an aryl halide with a trifluoroethyl-containing organometallic reagent.

-

Reduction of a trifluoroacetyl group: Friedel-Crafts acylation with trifluoroacetic anhydride followed by reduction of the resulting ketone.

-

Illustrative Synthetic Workflow

The synthesis of a specific isomer, such as 1-chloro-4-fluoro-2-(trifluoroethyl)benzene, would logically proceed by introducing the groups in an order that leverages their directing effects.

Caption: Synthetic workflow for 1-chloro-4-fluoro-2-(trifluoroethyl)benzene.

Protocol 1: Synthesis of 1-Chloro-4-fluoro-2-(trifluoroethyl)benzene via Friedel-Crafts Acylation and Reduction

This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.

Step A: Friedel-Crafts Acylation

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry solvent such as dichloromethane (DCM).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add trifluoroacetic anhydride ((CF₃CO)₂O, 1.1 eq.) to the suspension while stirring.

-

Substrate Addition: Add 1-chloro-4-fluorobenzene (1.0 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Transfer to a separatory funnel, separate the organic layer, and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product (2-(trifluoroacetyl)-1-chloro-4-fluorobenzene) by flash column chromatography.

Step B: Wolff-Kishner Reduction

-

Setup: In a round-bottom flask fitted with a reflux condenser, combine the purified ketone from Step A (1.0 eq.), diethylene glycol, hydrazine hydrate (4.0 eq.), and potassium hydroxide (KOH, 4.0 eq.).

-

Heating: Heat the mixture to 120-140 °C for 2 hours.

-

Distillation: Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for an additional 4 hours.

-

Cooling & Work-up: Cool the reaction mixture, dilute with water, and extract with diethyl ether or DCM (3x).

-

Purification: Combine the organic extracts, wash with dilute HCl and then brine, dry over Na₂SO₄, and concentrate. Purify the final product by vacuum distillation or column chromatography to yield 1-chloro-4-fluoro-2-(trifluoroethyl)benzene.

Part 3: Analytical Characterization and Separation

The structural similarity of these isomers presents a significant analytical challenge. High-resolution separation techniques are essential for their identification and quantification. Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the method of choice.

Gas Chromatography (GC)

The separation of isomers by GC relies on subtle differences in their boiling points and interactions with the stationary phase of the GC column.[7]

-

Boiling Point: Branching and substituent position affect intermolecular forces, leading to slight variations in boiling points that can be exploited for separation.

-

Stationary Phase Interaction: The polarity of the stationary phase is critical. A non-polar phase (e.g., polydimethylsiloxane) will separate based primarily on boiling point. A more polar phase (e.g., containing phenyl or cyanopropyl groups) can provide enhanced selectivity through dipole-dipole interactions. The unique dipole moment of each isomer will result in a different retention time.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information for structural elucidation.

-

Molecular Ion Peak (M⁺): Electron ionization (EI) will produce a molecular ion peak corresponding to the mass of the isomer (m/z ~212.57). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) will be evident in the M⁺ and M⁺+2 peaks, confirming the presence of a single chlorine atom.

-

Fragmentation Pattern: The fragmentation pattern is key to distinguishing isomers. The position of the substituents influences the stability of the resulting fragments. For example, cleavage of the C-C bond between the benzene ring and the ethyl group (benzylic cleavage) is a common fragmentation pathway. The relative abundance of key fragments can provide a fingerprint for each specific isomer.

Protocol 2: GC-MS Analysis of Isomer Mixture

-

Sample Preparation: Dissolve a ~1 mg/mL solution of the isomer mixture in a suitable volatile solvent like DCM or hexane.

-

GC System:

-

Column: Use a high-resolution capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS System (EI mode):

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Compare the retention times of the separated peaks.

-

Analyze the mass spectrum for each peak, identifying the molecular ion (with Cl isotope pattern) and characteristic fragment ions.

-

Compare spectra to a reference library or known standards for positive identification.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Chloro-2-fluoro-4-(2,2,2-trifluoroethyl)benzene | 1186194-82-0 | Benchchem [benchchem.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Highlights on U.S. FDA-approved halogen-containing drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1099598-23-8 CAS MSDS (1-CHLORO-2-FLUORO-3-(2,2,2-TRIFLUOROETHYL)BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 15.5 Multistep synthesis with aromatics | Organic Chemistry II [courses.lumenlearning.com]

- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

Stability of 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound with potential applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a trifluoroethyl group and two different halogen atoms on the benzene ring, imparts a distinct set of physicochemical properties that are critical to its function and stability. Understanding the intrinsic stability of this molecule is paramount for drug development professionals and researchers, as it directly impacts shelf-life, formulation, metabolic fate, and potential toxicological profiles.

This technical guide provides a comprehensive overview of the predicted stability of this compound under various stress conditions. It further outlines detailed, field-proven experimental protocols for conducting forced degradation studies, enabling researchers to generate robust, self-validating stability data.

Predicted Physicochemical Properties and Intrinsic Stability

The stability of an organic molecule is intrinsically linked to its structure. Key features of this compound that will govern its reactivity and degradation include:

-

The Aromatic Ring: The benzene ring provides a foundation of general stability due to its aromaticity[1].

-

Carbon-Fluorine Bonds: The C-F bonds, both on the aromatic ring and in the trifluoroethyl group, are exceptionally strong and generally resistant to cleavage, contributing significantly to the molecule's overall stability[2].

-

Carbon-Chlorine Bond: The C-Cl bond is weaker than the C-F bond and represents a potential site for nucleophilic attack or reductive cleavage.

-

Trifluoroethyl Group: The electron-withdrawing nature of the three fluorine atoms on the ethyl group can influence the reactivity of the adjacent benzylic position and the aromatic ring. While generally stable, this group can be a target for metabolic enzymes[3].

Based on these structural features, this compound is predicted to be a relatively stable compound under ambient conditions. However, its stability is likely to be challenged under specific stress conditions, as detailed in the following sections.

Predicted Degradation Pathways

Forced degradation studies are essential to identify the likely degradation products of a new chemical entity[4][5][6]. Based on the structure of this compound, several degradation pathways can be postulated under stress conditions.

Caption: Predicted degradation pathways of this compound under various stress conditions.

Stability Under Forced Degradation Conditions: A Predictive Analysis

Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are crucial for establishing the stability-indicating nature of analytical methods and for understanding the degradation profile of a drug substance.

Hydrolytic Stability

-

Acidic Conditions: Halogenated aromatic compounds can be susceptible to hydrolysis under strong acidic conditions, although this is generally slow. The C-Cl bond is more likely to be cleaved than the C-F bond.

-

Basic Conditions: Under alkaline conditions, nucleophilic aromatic substitution of the chlorine atom by a hydroxide ion is a plausible degradation pathway. The rate of this reaction would be influenced by the electron-withdrawing trifluoroethyl group. The trifluoromethyl group itself can be susceptible to hydrolysis under strong basic conditions to form a carboxylic acid, though this is less common for the trifluoroethyl group[2]. A recent study has shown unexpected hydrolytic instability of the C-F bond in 2,2,2-trifluoroethyl-phosphinic acid systems in alkaline solutions, suggesting that the stability of the trifluoroethyl group can be influenced by neighboring functionalities[7][8].

-

Neutral Conditions: The compound is expected to be largely stable under neutral pH conditions.

Oxidative Stability

Oxidative degradation can be initiated by various reactive oxygen species. Potential sites of oxidation on this compound include:

-

Aromatic Ring: The benzene ring can undergo hydroxylation.

-

Benzylic Position: The methylene group of the trifluoroethyl substituent is a potential site for oxidation.

Photostability

Many aromatic compounds absorb UV radiation and can undergo photodegradation. Potential photolytic degradation pathways include:

-

Homolytic Cleavage of the C-Cl Bond: This is a common photodegradation pathway for chlorinated aromatic compounds, leading to the formation of radical species that can undergo further reactions.

-

Ring Opening: Under high-energy UV radiation, cleavage of the aromatic ring can occur.

Thermal Stability

The thermal stability of halogenated aromatic compounds is generally high. Decomposition would likely occur at elevated temperatures and may involve the elimination of HCl or HF. The presence of the trifluoroethyl group is expected to contribute to the overall thermal stability. The thermal decomposition of fluoropolymers can lead to the formation of smaller fluorinated compounds[9].

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to provide a robust assessment of the stability of this compound. A well-validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, is essential for these studies.

General Experimental Workflow

Caption: General workflow for conducting forced degradation studies.

Detailed Methodologies

1. Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

In a sealed vial, mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

-

Incubate the vial at 60°C for 24, 48, and 72 hours.

-

At each time point, withdraw an aliquot, neutralize with 0.1 M sodium hydroxide, and dilute with mobile phase to an appropriate concentration for analysis.

-

Analyze by HPLC-UV/MS.

-

-

Basic Hydrolysis:

-

Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide as the stress reagent.

-

Neutralize the aliquots with 0.1 M hydrochloric acid before analysis.

-

-

Neutral Hydrolysis:

-

Follow the same procedure, but use purified water as the stress medium. Neutralization is not required.

-

2. Oxidative Degradation

-

Prepare a solution of the compound as described above.

-

In a sealed vial, mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

-

Incubate the vial at room temperature for 24, 48, and 72 hours, protected from light.

-

At each time point, withdraw an aliquot and dilute with mobile phase for analysis.

-

Analyze by HPLC-UV/MS.

3. Photolytic Degradation

-

Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at approximately 1 mg/mL.

-

Expose the solution in a quartz cuvette to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A dark control sample should be stored under the same conditions but protected from light.

-

At appropriate time intervals, withdraw aliquots for analysis by HPLC-UV/MS.

4. Thermal Degradation

-

Place a known amount of the solid compound in a vial.

-

Heat the vial in a calibrated oven at 80°C for 24, 48, and 72 hours.

-

At each time point, dissolve a portion of the solid in a suitable solvent and dilute for analysis by HPLC-UV/MS.

Data Presentation and Interpretation

All quantitative data from forced degradation studies should be summarized in a clear and concise table for easy comparison.

Table 1: Summary of Forced Degradation Results (Hypothetical)

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants Detected | Major Degradant (m/z) |

| 0.1 M HCl, 60°C | 72 h | 5.2 | 1 | 212.0 |

| 0.1 M NaOH, 60°C | 72 h | 15.8 | 2 | 228.0, 194.1 |

| 3% H₂O₂, RT | 72 h | 8.1 | 2 | 244.0, 228.0 |

| Photolysis (ICH Q1B) | - | 25.3 | 3 | 194.1, 210.0, 176.1 |

| Thermal, 80°C | 72 h | <1.0 | 0 | - |

Note: The data in this table is hypothetical and for illustrative purposes only.

The results from these studies will provide a comprehensive understanding of the stability of this compound and will be invaluable for guiding formulation development, establishing appropriate storage conditions, and predicting potential metabolic pathways.

Metabolic Stability Considerations

In the context of drug development, understanding the metabolic stability of a compound is critical. The presence of the trifluoroethyl group and the aromatic ring suggests that this compound will likely be a substrate for cytochrome P450 (CYP) enzymes. Potential metabolic transformations include:

-

Aromatic hydroxylation.

-

Oxidation of the benzylic carbon.

-

Dehalogenation (less common for fluorine).

In vitro metabolic stability assays using liver microsomes or hepatocytes are essential to determine the rate and profile of metabolic degradation.

Conclusion

While specific experimental data on the stability of this compound is currently lacking, a thorough understanding of its chemical structure allows for a predictive assessment of its stability profile. The trifluoroethyl group and the carbon-fluorine bond on the aromatic ring are expected to confer significant stability, while the carbon-chlorine bond represents a potential liability. The comprehensive forced degradation protocols outlined in this guide provide a robust framework for empirically determining the stability of this molecule, identifying its degradation products, and developing a validated stability-indicating analytical method. Such data is a cornerstone of successful drug development and chemical research.

References

-

R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

- Xu, Z. Y., Du, X. H., Xu, X. S., & Ni, Y. B. (2004). A new approach for the synthesis of 4-chloro-2-fluoronitrobenzene. Journal of Chemical Research, 2004(7), 496–497.

-

Sorensen-Unruh, C. (2017, February 6). Stability of Aromatic Compounds [Video]. YouTube. [Link]

- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

- (2020). Thermal degradation of fluoropolymers.

- Krishnan, A., & Singh, R. P. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences and Research, 13(11), 4236-4246.

- (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

- Li, J., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(15), 5789.

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-2-fluoro-1-iodobenzene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-(2,2,2-trifluoroethyl)benzene. PubChem. Retrieved from [Link]

- Tonelli, C., & Tortelli, V. (1995). The comparison of thermal stability of some hydrofluoroethers and hydrofluoropolyethers. Journal of Fluorine Chemistry, 74(1), 11-19.

- Pretze, M., & Wuest, F. (2017). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 10(4), 84.

- Wall, L. A., & Michaelsen, J. D. (1956). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards, 56(1), 27-34.

- Galli, C., & Gentili, P. (1989).

- Mohamed, S. K., et al. (2018). 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry.

- Notni, J., et al. (2023). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances, 13(5), 3021-3025.

- Ramezanzadeh, L., & Sz-T., D. (1998). Effect of antioxidants on oxidative stability of edible fats and oils: thermogravimetric analysis. Journal of the American Oil Chemists' Society, 75(7), 807-813.

- Pescatori, L., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega, 6(20), 13206–13215.

- U.S. Environmental Protection Agency. (1999). Method 8021B: Aromatic and Halogenated Volatiles by Gas Chromatography Using Photoionization and/or Electrolytic Conductivity Detectors.

- Goundry, W. R., & Sneddon, H. F. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Notni, J., et al. (2023).

- Blake, P. G., & Pritchard, H. (1967). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 282-286.

- (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. US 2016/0280619 A1.

- D'Souza, M. J., Hailey, S. M., Mahon, B. P., & Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Chemical Science Journal, 2011, CSJ-35.

- da Silva, M. P., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytica Chimica Acta, 853, 1-17.

- Asafusa, H., et al. (2005). Thermal and oxidative stability of fluorinated alkyl aryl ethers.

- Stolte, S., et al. (2012). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. Green Chemistry, 14(11), 3134-3144.

- Compton, B. J. (n.d.). Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition.

- Husain, S. M., et al. (2021). Determination of halogenated hydrocarbons in urine samples using a needle trap device packed with Ni/Zn–BTC bi-MMOF via the dynamic headspace method. Analytical Methods, 13(24), 2779-2787.

- Selvaraj, M., & Pal, S. (2023). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. Journal of Composites Science, 7(5), 203.

- Bobko, A. A., et al. (2023). Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. Antioxidants, 12(2), 434.

- Institute of Science, Nagpur. (n.d.).

- Bredas, J.-L., et al. (2018). Understanding the Hydrolytic Stability of Covalent Organic Frameworks.

- Perloff, E. S., et al. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. BD Biosciences.

Sources

- 1. mecour.com [mecour.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. biomedres.us [biomedres.us]

- 6. biomedres.us [biomedres.us]

- 7. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrolytic instability of C-F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. turi.org [turi.org]

"solubility of 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene in organic solvents"

An In-Depth Technical Guide to the Solubility of 4-Chloro-1-fluoro-2-(2,2,2-trifluoroethyl)benzene in Organic Solvents